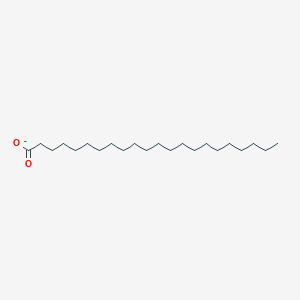

Behenate

説明

特性

分子式 |

C22H43O2- |

|---|---|

分子量 |

339.6 g/mol |

IUPAC名 |

docosanoate |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/p-1 |

InChIキー |

UKMSUNONTOPOIO-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

製品の起源 |

United States |

Synthetic Strategies and Derivatization Pathways of Behenate

Chemical Synthesis of Behenate Esters and Salts

Chemical synthesis provides versatile routes to produce a wide range of this compound esters and metal salts, allowing for control over the resulting compound's structure and properties.

Esterification Kinetics and Reaction Mechanisms

Esterification of behenic acid typically involves the reaction of the carboxylic acid group with an alcohol to form an ester and water. This reaction is generally reversible and acid-catalyzed. Common catalysts include strong mineral acids like sulfuric acid or organic acids. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. The kinetics of esterification reactions are influenced by factors such as temperature, reactant concentrations, catalyst type and concentration, and the removal of water, which drives the equilibrium towards product formation. While specific kinetic data for behenic acid esterification are not extensively detailed in the provided context, the general principles of fatty acid esterification kinetics apply.

Synthesis of Metal this compound Salts

Metal this compound salts are formed by the reaction of behenic acid with a metal source, such as a metal oxide, hydroxide (B78521), carbonate, or a metal salt savemyexams.comacs.org. Various methods exist for synthesizing metal salts of fatty acids.

Common synthesis methods for metal fatty acid salts include:

Saponification Method: This involves converting the fatty acid into an alkali metal salt (like sodium or potassium this compound) using an inorganic base, followed by a reaction with a salt of the desired metal through double decomposition acs.orgchembk.com.

Precipitation (Double Decomposition) Method: This is a common route where an aqueous solution of a soluble metal salt is reacted with an aqueous solution of a soluble fatty acid salt (like sodium this compound), causing the insoluble metal this compound to precipitate acs.org.

Direct Reaction: Fatty acids can react directly with metals, metal oxides, hydroxides, or carbonates, often at elevated temperatures and sometimes in the presence of a catalyst acs.orggoogle.com. For instance, reacting a metal hydroxide with a carboxylic acid in an aqueous medium in the presence of CO2 can yield the metal salt google.com. Grinding solid fatty acids with solid metal sources like hydroxides or carbonates in the absence of water and presence of a catalyst has also been described google.com.

Examples of metal behenates include calcium this compound, zinc this compound, and magnesium this compound thegoodscentscompany.comfda.govontosight.ainih.govnih.govnih.gov. The specific synthesis method can influence the properties of the resulting metal salt, such as purity and particle size hw.ac.uk.

Formation of Alkyl Behenates

Alkyl behenates are a type of this compound ester where the alcohol component is a simple alkyl alcohol. These are typically synthesized via the acid-catalyzed esterification of behenic acid with the corresponding alcohol. For example, methyl this compound is formed from behenic acid and methanol, and ethyl this compound is formed from behenic acid and ethanol (B145695) wikidata.orgwikidata.orgthegoodscentscompany.comfishersci.betcichemicals.comnih.govjkchemical.com. The reaction conditions, such as the molar ratio of reactants, temperature, and catalyst concentration, influence the reaction rate and yield. For instance, the preparation of ethyl this compound has been performed by refluxing behenic acid and ethanol in the presence of sulfuric acid catalyst nih.gov. Using ethyl this compound as a starting material in subsequent reactions, rather than the free fatty acid, can offer advantages like faster reaction rates and lower reaction temperatures due to its lower melting point compared to behenic acid nih.gov.

Enzymatic and Biocatalytic Modifications of Behenic Acid and its Derivatives

Enzymatic methods, particularly those employing lipases, offer a milder and often more selective approach to modifying behenic acid and its derivatives compared to chemical synthesis.

Lipase-Catalyzed Interesterification for Structured Lipid Production

Enzymatic interesterification is a key biocatalytic process used to modify the fatty acid composition and distribution on the glycerol (B35011) backbone of triglycerides, leading to the production of structured lipids nih.govscielo.brftb.com.hrmdpi.com. Behenic acid, being a long-chain saturated fatty acid, is a relevant substrate in the design of structured lipids, particularly those aimed at modifying properties like melting behavior or absorption nih.govscielo.br.

Lipase-catalyzed interesterification involves the rearrangement of fatty acyl groups between glycerol molecules or between a glycerol molecule and a free fatty acid or ester ftb.com.hrmdpi.com. Immobilized lipases are frequently used as biocatalysts in solvent-free or organic solvent systems nih.govmdpi.comocl-journal.org. For example, immobilized lipases from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosa (Lipozyme TL IM) have been successfully employed in interesterification reactions involving behenic acid or its esters to produce structured lipids nih.govscielo.brtandfonline.com.

Research findings highlight the effectiveness of specific lipases and reaction conditions. A study using Lipozyme RM IM demonstrated the incorporation of behenic acid into the sn-1,3 positions of triacylglycerols in palm olein and high-oleic sunflower oil through solvent-free interesterification nih.gov. The study reported significant incorporation of behenic acid at the sn-1,3 positions, with varying degrees depending on the oil source nih.gov.

Data on fatty acid distribution in structured lipids produced by enzymatic interesterification can illustrate the impact of the biocatalyst.

| Oil Source | Lipase (B570770) | Behenic Acid at sn-1,3 (mol%) | SFA at sn-2 (mol%) |

| High-Oleic Sunflower Oil | Lipozyme RM IM | 64.0 | 5.3 |

| Palm Olein | Lipozyme RM IM | 82.0 | 13.5 |

Table 1: Distribution of Behenic Acid and Saturated Fatty Acids (SFA) in Structured Lipids via Enzymatic Interesterification nih.gov.

Regiospecificity in Enzymatic Acyl Migration

Enzymatic reactions, especially those catalyzed by lipases, are often characterized by high regiospecificity, meaning they preferentially act on specific positions within a molecule, such as the sn-1, sn-2, or sn-3 positions of a triglyceride nih.govtandfonline.com. However, acyl migration, the migration of fatty acyl groups between different positions on the glycerol backbone, can occur during enzymatic interesterification, potentially reducing the desired positional specificity tandfonline.comresearchgate.netscielo.br.

While sn-1,3-specific lipases are designed to primarily catalyze reactions at the sn-1 and sn-3 positions, acyl migration can lead to the presence of fatty acids, including behenic acid, at the sn-2 position tandfonline.comresearchgate.net. Factors influencing acyl migration include the type of lipase used, reaction time, temperature, and the presence of solvents tandfonline.comresearchgate.net.

Techniques like 13C Nuclear Magnetic Resonance (NMR) are employed to determine the regiospecific distribution of fatty acids in triacylglycerols and monitor acyl migration during enzymatic processes scielo.brscielo.br. Studies have shown that even with sn-1,3-specific lipases, some degree of acyl migration to the sn-2 position can occur, although enzymatic methods generally result in less randomization compared to chemical interesterification tandfonline.comscielo.br. Controlling reaction parameters is crucial to minimize acyl migration and maintain the desired structure of the structured lipids.

Optimization of Biocatalytic Processes for this compound Derivatives

Optimization of biocatalytic processes for synthesizing this compound derivatives, such as structured lipids, focuses on improving reaction yield, efficiency, and product specificity. Response Surface Methodology (RSM) is a powerful statistical technique used to optimize various parameters in biocatalytic reactions, including temperature, substrate molar ratios, enzyme concentration, and reaction time. researchgate.netmdpi.com This methodology helps in rapidly screening key factors and determining optimal conditions with a minimum number of experiments. researchgate.netmdpi.com

In the enzymatic synthesis of structured lipids containing behenic acid, parameters like enzyme type, reaction temperature, time, and substrate ratio significantly influence the incorporation of behenic acid into the triacylglycerol structure and the final product composition. Studies have explored the use of specific lipases, such as Lipozyme RM IM, for catalyzing the interesterification of behenic acid with vegetable oils. researchgate.netnih.gov

Optimization efforts also consider the reaction medium, with solvent-free systems being preferred for their environmental benefits and ease of purification. nih.gov The presence of even small amounts of water can influence lipase activity and the outcome of the reaction.

Table 1 summarizes some parameters that are typically optimized in biocatalytic processes for fatty acid derivatives, based on general principles and examples from related studies.

| Parameter | Typical Range/Consideration | Impact on Reaction | Optimization Methodologies |

| Temperature | Varies depending on enzyme and substrates | Affects enzyme activity and substrate solubility | RSM, One-factor-at-a-time |

| Substrate Molar Ratio | Specific to the desired product and reaction | Influences equilibrium and product distribution | RSM, Factorial Design |

| Enzyme Concentration | Affects reaction rate and cost | Higher concentration generally increases rate | RSM, Empirical testing |

| Reaction Time | Impacts conversion and potential side reactions | Determines extent of reaction | Kinetic studies, RSM |

| Water Content | Critical for lipase activity | Can activate or inactivate enzyme depending on level | Controlled addition, Solvent system |

| Solvent System | Can influence solubility and equilibrium | Affects reaction rate and enzyme stability | Screening, Solvent-free systems |

Detailed research findings often involve analyzing the fatty acid composition of the synthesized products using techniques like GC-MS to quantify the incorporation of behenic acid and the formation of specific derivatives. researchgate.netnih.govnih.gov

Advanced Materials Synthesis Incorporating this compound

This compound and behenic acid are utilized in the synthesis of advanced materials, particularly in the development of lipid-based delivery systems and phase change materials. Their long hydrocarbon chain and physical properties make them suitable components for creating micro- and nano-scale structures.

Microencapsulation of Behenic Acid

Microencapsulation involves enclosing a core material within a shell material. tabletscapsules.com Behenic acid has been explored as a core material for microencapsulation, particularly in the context of phase change materials (PCMs) for thermal energy storage applications. researchgate.netulakbim.gov.tr PCMs store and release thermal energy during phase transitions (e.g., melting and solidification). Behenic acid, with its specific melting range, is a suitable PCM for medium-temperature applications. researchgate.net

Techniques like emulsion polymerization have been used to microencapsulate behenic acid, employing polymers such as polymethyl methacrylate (B99206) (PMMA) and its copolymers as shell materials. researchgate.net This process can yield microcapsules with uniform spherical geometry and particle sizes potentially below 500 nm. researchgate.net The shell material provides a barrier that protects the behenic acid core and prevents leakage during phase transitions. tabletscapsules.com

Research in this area focuses on the influence of different shell materials and processing parameters on the thermal properties, morphology, and chemical stability of the microencapsulated behenic acid. researchgate.net Evaluating the encapsulation efficiency and the thermal reliability of the microcapsules over multiple heating and cooling cycles is crucial for their application in thermal energy storage. researchgate.netresearchgate.net

Fabrication of Lipid Nanoparticles (e.g., Solid Lipid Nanoparticles, Nanostructured Lipid Carriers)

This compound derivatives, particularly glyceryl this compound, are widely used as solid lipids in the fabrication of lipid nanoparticles (LNPs), including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). frontiersin.orgnih.govresearchgate.netmedipol.edu.trnih.govusp.brunivpancasila.ac.idnih.govmdpi.comui.ac.id These nanoparticles serve as promising carriers for drug delivery and encapsulation of various active compounds. frontiersin.orgnih.govnih.govmdpi.comui.ac.idresearchgate.netnih.gov

SLNs are characterized by a solid lipid core matrix at physiological temperatures, stabilized by surfactants. nih.govnih.govui.ac.id NLCs are a modified generation of SLNs that incorporate a mixture of solid and liquid lipids in their core, leading to a less ordered matrix structure. nih.govmdpi.comnih.gov This structural difference in NLCs can offer advantages such as higher drug loading capacity and improved stability compared to SLNs. nih.gov

Various methods are employed for the fabrication of SLNs and NLCs using this compound derivatives. Common techniques include high-pressure homogenization, high-shear homogenization, ultrasonication, solvent emulsification-evaporation, and microemulsion methods. frontiersin.orgnih.govnih.govunivpancasila.ac.idnih.govmdpi.comresearchgate.netunimi.it

High-Pressure Homogenization: This method involves passing a heated lipid dispersion through a narrow gap under high pressure, leading to particle size reduction. nih.govmedipol.edu.trnih.govunimi.it Both hot and cold homogenization approaches can be used. medipol.edu.trnih.gov

High-Shear Homogenization: Similar to high-pressure homogenization, this technique uses high shear rates to reduce particle size. nih.govnih.govnih.govunimi.it

Ultrasonication: This method utilizes ultrasonic waves to create cavitation and shear forces, resulting in the formation of nanoparticles. nih.govnih.govunivpancasila.ac.idnih.gov It is often combined with other methods like high-shear homogenization for better results. nih.gov

Solvent Emulsification-Evaporation: In this method, the lipid and active compound are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. nih.govmedipol.edu.trnih.gov The solvent is subsequently evaporated, leading to the precipitation of lipid nanoparticles. nih.govmedipol.edu.trnih.gov

Microemulsion Method: This technique involves forming a clear microemulsion by mixing lipids, surfactants, co-surfactants, and water, often with heating. frontiersin.orgresearchgate.netresearchgate.net Cooling the microemulsion leads to the solidification of the lipid and formation of nanoparticles. frontiersin.orgresearchgate.net

Glyceryl this compound (Compritol 888 ATO) is a frequently used solid lipid in these formulations due to its biocompatibility and suitability for forming solid matrices. researchgate.netmedipol.edu.trnih.govusp.brnih.gov The choice of lipid, surfactant, and fabrication method significantly influences the characteristics of the resulting nanoparticles, including particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and stability. researchgate.netnih.govunivpancasila.ac.idmdpi.comresearchgate.net

Research findings highlight the impact of lipid chain length on nanoparticle size and stability, with longer chain lipids like behenic acid sometimes producing smaller and more stable SLNs. researchgate.net Studies also investigate the influence of drug-lipid interactions and surfactant concentrations on entrapment efficiency and particle characteristics. researchgate.netusp.br

Table 2 provides examples of lipid nanoparticles fabricated using this compound derivatives and some of their characteristics.

| Lipid Component(s) | Active Compound(s) | Fabrication Method | Particle Size (approx.) | Zeta Potential (approx.) | Entrapment Efficiency (approx.) | Reference |

| Glyceryl this compound | Aceclofenac | Microemulsion method | 245 nm | -11 to -16.4 mV | 68-90% | researchgate.net |

| Glyceryl this compound, Tween 80 | Haloperidol | Emulsification diffusion technique | Not specified | Not specified | Influenced by lipid solubility | usp.br |

| Glyceryl this compound, Poloxamer 188 | Not specified | High shear homogenization | Not specified | Not specified | Not specified | nih.gov |

| Glyceryl this compound, Liquid lipids, SAA | Loratadine | Hot melt emulsification + ultrasonication | Not specified | Not specified | Not specified | nih.gov |

| Glyceryl this compound, Glycerol monostearate, Poloxamer | Not specified | Ultrasonication, High-shear homogenization | Not specified | Not specified | Not specified | nih.gov |

The stability of lipid nanoparticles formulated with this compound derivatives is a critical aspect of their development. Factors such as storage conditions can affect the particle size, PDI, and entrapment efficiency over time. medipol.edu.tr

Biochemical Roles and Metabolic Pathways of Behenate in Model Systems

Behenate in Fundamental Lipid Metabolism Studies (Non-Human Organisms/In Vitro Models)

Studies utilizing non-human organisms and in vitro models have been instrumental in deciphering the fundamental metabolic pathways involving this compound and other VLCFAs. These models provide controlled environments to investigate the complex enzymatic reactions and regulatory mechanisms governing VLCFA metabolism.

Biosynthesis of Very Long-Chain Fatty Acids and Derivatives

The biosynthesis of VLCFAs, including this compound, primarily occurs in the endoplasmic reticulum (ER) through a process of sequential elongation of shorter-chain fatty acids, typically C16 and C18 precursors. This elongation is carried out by a multi-enzymatic complex known as the fatty acid elongase (FAE) complex. nih.govfrontiersin.orgresearchgate.netpnas.orgacademie-sciences.frpnas.orgfrontiersin.org

The FAE complex in eukaryotes, including yeast and plants, consists of four core enzymes that catalyze four sequential reactions to add a two-carbon unit to the growing acyl chain. nih.govfrontiersin.orgpnas.orgacademie-sciences.frpnas.orgfrontiersin.org The initial and rate-limiting step is catalyzed by 3-ketoacyl-CoA synthase (KCS), which condenses an acyl-CoA substrate with malonyl-CoA. nih.govfrontiersin.orgpnas.orgpnas.orgfrontiersin.org The resulting 3-ketoacyl-CoA undergoes reduction by a 3-ketoacyl-CoA reductase (KCR), dehydration by a 3-hydroxyacyl-CoA dehydratase (HCD), and a final reduction by an enoyl-CoA reductase (ECR) to yield a saturated acyl-CoA elongated by two carbons. frontiersin.orgpnas.orgacademie-sciences.frpnas.orgfrontiersin.org

In yeast (Saccharomyces cerevisiae), studies have been crucial in identifying the genes encoding KCR, HCD, and ECR enzymes, facilitating the identification of their homologs in other organisms, such as Arabidopsis thaliana. nih.gov Complementation assays in yeast mutants have helped confirm the function of these enzymes. nih.gov VLCFA synthesis is essential for yeast viability, and mutants with limited VLCFA synthesis show defects in vesicular transport. biomolther.org

In vitro studies using cell homogenates from developing seeds of Lunaria annua have demonstrated that VLCFA synthesis reactions, similar to those in animal tissues, occur, leading to the formation of C20:0 and unsaturated C22:1Δ9 fatty acids through elongation and desaturation. mdpi.com A study on Vibrio sp. strain ABE-1 showed that its fatty acid synthetase (FAS) system, a type II FAS, could synthesize saturated and monounsaturated VLCFAs ranging from C20 to C30 in vitro, exceeding the typical C18 length found in this bacterium. nih.gov

Catabolism of this compound Esters

The catabolism of this compound and other VLCFAs primarily occurs through beta-oxidation, a process that breaks down fatty acids into acetyl-CoA units. Unlike shorter-chain fatty acids which are primarily oxidized in mitochondria, VLCFAs are preferentially catabolized in peroxisomes in both animals and plants. mdpi.comnih.govwikipedia.org This is due to the absence of a specific VLCFA coenzyme A synthetase in mitochondria, which is required to initiate the beta-oxidation pathway for these long chains. nih.gov

While the search results did not provide detailed in vitro or non-human organism-specific data on the catabolism of this compound esters specifically, the general pathway of VLCFA beta-oxidation in peroxisomes is well-established. This process involves a series of enzymatic steps that sequentially remove two-carbon units from the carboxyl end of the fatty acyl-CoA molecule.

Studies on mouse preputial gland tumors, an animal model, investigated the specificity of acyl-CoA reductase in wax ester synthesis, noting that behenic acid showed lower activity compared to shorter-chain fatty acids in alcohol synthesis, suggesting potential differences in how VLCFAs are processed or activated for certain metabolic fates. nih.gov

This compound in Plant Biochemistry and Physiology

This compound and other VLCFAs are integral to various aspects of plant biochemistry and physiology, contributing to structural components, signaling, and stress responses. nih.govfrontiersin.orgresearchgate.netpnas.orgacademie-sciences.frpnas.orgfrontiersin.orgmdpi.comnih.gov

Occurrence and Distribution of this compound in Botanical Sources

Behenic acid (the free fatty acid form of this compound) is found in various botanical sources. It is a major component (around 9%) of ben oil, extracted from the seeds of the Moringa oleifera tree. nih.govwikipedia.org It is also present in peanut oil and rapeseed oil. olivetreepeople.comwikipedia.orgresearchgate.netatamanchemicals.comtypology.com More rarely, substantial amounts of behenic acid can be found in certain plant species. scielo.br Behenic acid has been reported in Calodendrum capense and Arisaema tortuosum, among other organisms. nih.gov Glyceryl this compound, an ester of behenic acid and glycerol (B35011), has been reported in Balakata baccata. nih.gov Behenic acid tryptamide has been isolated from cocoa bean shells. annualreviews.org

VLCFAs, including this compound, are distributed throughout plant cells and tissues. mdpi.com They are components of polar lipids in cell membranes (C20–C28 VLCFAs) and are found in developing seeds as part of reserve triacylglycerols and waxes. mdpi.com They are also incorporated into cuticular waxes and suberin, which form protective barriers on plant surfaces like leaves, stems, roots, and pollen shells. nih.govfrontiersin.orgmdpi.comnih.gov The high proportions of VLCFAs in roots and stems are linked to their active metabolism in surface lipids for suberin and cuticular wax biosynthesis. nih.gov Arabidopsis seeds contain high proportions of VLC monounsaturated fatty acids in storage TAGs. nih.gov

Enzymatic Pathways in Plant Lipid Synthesis

The synthesis of VLCFAs in plants is a complex process involving the elongation of C16 and C18 precursors in the endoplasmic reticulum by the fatty acid elongase (FAE) complex. nih.govresearchgate.netacademie-sciences.frpnas.orgfrontiersin.orgmdpi.comnih.govaocs.org This process is analogous to de novo fatty acid synthesis but utilizes membrane-bound enzymes, acyl-CoA substrates, and malonyl-CoA. aocs.org The FAE complex in plants consists of four enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). nih.govfrontiersin.orgpnas.orgpnas.orgfrontiersin.orgnih.gov

KCS enzymes are particularly important as they catalyze the first committed step and determine the chain-length specificity of the elongation cycle. frontiersin.orgresearchgate.netpnas.orgfrontiersin.orgresearchgate.net Arabidopsis thaliana has a large family of 21 FAE-like KCS genes, highlighting the complexity and potential redundancy in VLCFA synthesis. frontiersin.orgpnas.org Studies using yeast complementation and in vitro assays have helped characterize the substrate specificity of different KCS enzymes, showing that some, like AtKCS9, can produce C22 and C24 VLCFAs. frontiersin.org

Disorders in the expression of genes involved in VLCFA synthesis can lead to significant phenotypic consequences in plants, including growth retardation and embryo death. researchgate.netmdpi.com For example, the Arabidopsis mutant pas2-1, deficient in the HCD enzyme PASTICCINO2, shows reduced VLCFA pools and developmental defects, demonstrating the essential role of this enzyme and VLCFAs in plant development. pnas.org The transcription factor PUCHI has been shown to regulate VLCFA biosynthesis pathway genes during lateral root and callus formation in Arabidopsis, indicating a role for VLCFAs in these developmental processes. pnas.org

Once synthesized, VLCFAs can be further modified or incorporated into various lipid classes. In the epidermis, they can be converted into primary alcohols and wax esters via the acyl-reduction pathway or reduced to alkanes via the decarbonylation pathway, contributing to cuticular waxes. academie-sciences.frnih.gov In all plant cells, VLCFAs and long-chain bases are precursors for the synthesis of sphingolipids, which are essential membrane components and signaling molecules. nih.govfrontiersin.orgpnas.orgmdpi.comnih.gov VLCFAs can also be incorporated into phospholipids (B1166683) and seed storage triacylglycerols. nih.govfrontiersin.org

Microbial Biotransformation of this compound

Microbial biotransformation involves the modification of chemical compounds by microorganisms through enzymatic reactions. nmb-journal.commedcraveonline.com While the search results did not provide extensive details specifically on the microbial biotransformation of this compound, they highlight the general capacity of microorganisms to transform fatty acids and related compounds.

Microbial biotransformation is utilized in various industries, including food, pharmaceuticals, and environmental management, to produce valuable compounds, modify toxic substances, and develop sustainable processes. nmb-journal.commedcraveonline.com Microorganisms such as bacteria, fungi, and yeasts are employed for these transformations. nmb-journal.commedcraveonline.com

Some studies indicate the presence of behenic acid as a component of lipids in microorganisms or as a product of microbial processes. For instance, docosanoic acid (behenic acid) was found as a component of saturated fatty acids in lipids extracted from Streptomyces sp., an oleaginous bacterium being investigated for biolipid-based fuel production from sewage sludge. frontiersin.orgnih.gov This suggests that this compound, or its free acid form, can be present in microbial lipids and potentially subject to microbial metabolic processes.

The gut microbiota is known to perform biotransformation of various endogenous and exogenous substrates, including dietary fibers and proteins, leading to the formation of numerous metabolites, such as fatty acids. nih.gov While this compound is a VLCFA and its direct biotransformation by gut microbes wasn't explicitly detailed, the general capacity of gut microbiota to metabolize lipids and fatty acids suggests potential transformations could occur.

Microbial Degradation and Bioremediation Potential

Microorganisms possess diverse metabolic capabilities that allow them to degrade a wide range of organic compounds, including fatty acids. caister.com Microbial degradation of pollutants is a key aspect of bioremediation, an environmentally friendly approach to cleaning up contaminated sites. caister.comnih.gov While general principles of microbial hydrocarbon degradation and bioremediation are well-documented, specific detailed pathways for the degradation of very long-chain saturated fatty acids like this compound by individual microbial species in isolation are less extensively characterized in the provided search results.

However, the ability of microbial communities to metabolize lipids, including fatty acids, is recognized, particularly in environments like the rumen where biohydrogenation of unsaturated fatty acids to saturated forms occurs. d-nb.inforesearchgate.net This suggests that microorganisms have the enzymatic machinery to process saturated fatty acids as well. Studies on microbial degradation of various organic pollutants highlight the involvement of diverse metabolic pathways and enzymes encoded by biodegradative genes. caister.com The effectiveness of bioremediation depends on factors such as environmental conditions and the selection of appropriate microbial strains. mdpi.com

Research indicates that some saturated fatty acids, including behenic acid, are present in microbial biofilms formed by co-cultures of microalgae and yeast, and these saturated fatty acids may play a role in pollutant removal, potentially acting as biosurfactants that facilitate particle absorption or through direct degradation of organic compounds. nih.gov

Microalgal and Yeast Contributions to this compound Synthesis

Microalgae and yeast are recognized for their ability to produce lipids, including fatty acids, and have been explored as potential sustainable bio-factories. nih.govmurdoch.edu.au Fatty acid biosynthesis in these organisms involves complex metabolic pathways. plos.orgoup.com

In microalgae, fatty acid synthesis primarily occurs in the chloroplast, producing saturated and unsaturated fatty acids, which serve as precursors for cellular membranes and storage lipids. researchgate.net Studies involving the microalga Chlorella sp. JB6 have demonstrated that overexpression of genes involved in de novo fatty acid synthesis can lead to increased production of very long-chain saturated fatty acids (>20C), including behenic acid. nih.gov Specifically, overexpression of genes such as biotin (B1667282) carboxyl carrier protein (BCCP), β-carboxyltransferase (β-CT), malonyl CoA-ACP malonyl transferase (MCMT), 3-ketoacyl-ACP reductase (KAR), β-ketoacyl-[acyl carrier protein] synthase I (KASI), and KASII enhanced the production of arachidic acid and behenic acid. nih.gov Overexpression of BCCP, in particular, led to a 4.31-fold increase in behenic acid production in Chlorella sp. JB6. nih.gov

Yeast, particularly oleaginous yeast, can accumulate lipids through de novo synthesis from simple carbon sources or by taking up and modifying external fatty acids. ocl-journal.org The de novo synthesis of fatty acids in yeast like Saccharomyces cerevisiae involves enzymes such as acetyl-CoA carboxylase. oup.com While S. cerevisiae primarily produces C16 and C18 fatty acids, genetic engineering can be employed to increase the content of specific fatty acids. frontiersin.org

Co-culturing of microalgae and yeast has shown synergistic effects on lipid production. nih.govmurdoch.edu.auresearchgate.net For instance, co-culturing the oleaginous yeast Rhodotorula glutinis with the microalga Chlorella vulgaris resulted in increased concentrations of behenic acid compared to monocultures. researchgate.netnih.gov In one study, a 2:1 microalgae to yeast co-culture demonstrated a 5-fold increase in behenic acid concentration. researchgate.netnih.gov The addition of yeast residual cell-free medium to the microalgal culture also enhanced behenic acid amounts, showing a 6-fold increase in a 2:1 ratio. researchgate.netnih.gov This suggests a beneficial interaction where microalgae may provide oxygen for yeast metabolism, while yeast may release CO2 and organic acids that benefit algal photosynthesis, leading to enhanced lipid accumulation, including saturated fatty acids like this compound. nih.govresearchgate.net

Research findings on this compound production in microalgae and yeast co-cultures are summarized in the table below:

| Model System | Condition | Fold Increase in Behenic Acid (C22:0) | Reference |

| Chlorella sp. JB6 (Overexpression of BCCP) | Ectopic expression of de novo synthesis genes | 4.31 | nih.gov |

| Rhodotorula glutinis + Chlorella vulgaris | 2:1 Microalgae to Yeast Co-culture | 5 | researchgate.netnih.gov |

| Chlorella vulgaris + Yeast Residual Cell-Free Medium | 2:1 Microalgae to Medium Ratio | 6 | researchgate.netnih.gov |

These findings highlight the potential of leveraging microbial and microalgal metabolic pathways, particularly through co-culturing and genetic engineering, for the biosynthesis of this compound.

Advanced Analytical Methodologies for Behenate Characterization

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry offers powerful platforms for the separation, identification, and quantification of behenate and related compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique for the analysis of fatty acids like behenic acid. It allows for the analysis of these compounds in their underivatized form, which is an advantage over gas chromatography. HPLC-MS provides crucial information about the molecular mass of the fatty acids, which can sometimes be absent in GC-MS analysis due to fragmentation. uib.no However, a limitation of HPLC-MS is its inability to distinguish between certain isomers, which is a consideration for quantitative analysis where isomer separation is necessary. uib.no The ionization efficiency of fatty acids can also vary with chain length and the composition of the mobile phase. uib.no

For quantitative and qualitative analysis of free fatty acids, stable isotope labeling combined with liquid chromatography-mass spectrometry (CIL-LC-MS) has been employed. mdpi.com This method uses a pair of isotopic probes to label the free fatty acids, allowing for accurate quantification. mdpi.com In a study analyzing regional cerebral free fatty acids, this technique detected and identified numerous fatty acids, showcasing its potential for complex biological samples. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) | mdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in water; B: Acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Ionization Mode | Positive Ion Full Scan | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. nih.govnih.gov This derivatization process, known as esterification or methylation, reduces the polarity of the fatty acids and improves their chromatographic separation. nih.gov GC-MS provides high selectivity, accuracy, and sensitivity for the determination of FAMEs. nih.gov

The identification of compounds in GC-MS is based on both their mass spectra and retention indices. uib.no The mass spectrum provides a fragmentation pattern that is characteristic of the molecule, while the retention index helps to differentiate between isomers. A study on fatty acid methyl esters from marine algae utilized four different GC columns to analyze 38 samples, demonstrating the importance of column selection for optimal separation. uib.no Another study developed a GC-MS method for the simultaneous analysis of fatty acids and their methyl esters by using isotope-labeling in situ derivatization. chromatographyonline.com

| Fatty Acid Methyl Ester | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|

| Docosanoic acid, methyl ester (Behenic acid methyl ester) | Not specified | Not specified | researchgate.net |

| Hexadecanoic acid, methyl ester | Not specified | Not specified | researchgate.net |

| Methyl stearate (B1226849) | Not specified | Not specified | researchgate.net |

Analysis of this compound Degradation Products

The degradation of this compound-containing compounds, such as in pharmaceutical formulations, can lead to the formation of free fatty acids and other byproducts. The analysis of these degradation products is critical for quality control and stability studies. researchgate.netnih.govmdpi.com HPLC-MS and other mass spectrometry techniques are instrumental in identifying and characterizing these degradation products. nih.govmdpi.com

Forced degradation studies, where a substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are often performed to understand its degradation pathways. nih.govmdpi.com The resulting degradation products can then be separated by liquid chromatography and identified by mass spectrometry. nih.govmdpi.com For instance, the degradation profile of various active pharmaceutical ingredients has been investigated using ultra-performance liquid chromatography coupled with mass spectrometry to identify and characterize the resulting degradants. nih.govmdpi.com

Spectroscopic and Scattering Techniques for Structural Elucidation

Spectroscopic and scattering techniques are indispensable for probing the molecular and supramolecular structure of this compound compounds.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Layered Structures

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystal structure of materials, including the layered structures often formed by metal behenates. researchgate.netresearchgate.netmdpi.com XRD provides information about the arrangement of atoms within a crystal lattice, allowing for the determination of parameters such as the interlayer spacing in layered compounds. researchgate.net The modeling of XRD profiles can be used for detailed structural reconstruction of layered materials. researchgate.net In the case of silver this compound, in situ XRD has been used to study the changes in its crystal structure and the formation of intermediate mesomorphic phases upon heating. imaging.org

Small-Angle X-ray Scattering (SAXS) is a complementary technique to XRD that probes larger structural features, typically in the range of 1 to 100 nanometers. nsf.govmalvernpanalytical.com This makes SAXS particularly useful for characterizing the nanoscale organization of materials, such as the layered structures of behenates. nsf.govnih.gov SAXS measurements are performed at very small scattering angles and can provide information about the size, shape, and arrangement of nanoparticles and other nanoscale structures. malvernpanalytical.comyoutube.comnih.gov For silver this compound, SAXS has been used to observe the formation of silver particles during thermal decomposition. imaging.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique that provides a "molecular fingerprint" of a substance. researchgate.netnih.govnih.gov It is based on the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds within the molecules. researchgate.net The resulting spectrum is unique to the chemical composition and structure of the compound. FTIR can be used to identify the functional groups present in this compound compounds and to study changes in their molecular structure. researchgate.net Attenuated Total Reflection (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. ekb.eg

Raman spectroscopy is another vibrational spectroscopy technique that provides a molecular fingerprint of a sample. scitechdaily.comnih.govnih.govspectroscopyonline.comresearchgate.net It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov The resulting Raman spectrum provides information about the vibrational modes of the molecules in the sample. nih.gov Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. It can be used to study the molecular composition and conformation of behenates. nih.gov For example, Raman spectroscopy has been used to characterize solid lipid microparticles composed of glyceryl this compound. nih.gov

| Technique | Principle | Information Obtained | Typical Spectral Range |

|---|---|---|---|

| FTIR Spectroscopy | Absorption of infrared radiation causing molecular vibrations. researchgate.net | Functional groups, molecular structure. researchgate.net | 4000–400 cm⁻¹ (Mid-IR) researchgate.net |

| Raman Spectroscopy | Inelastic scattering of monochromatic light due to molecular vibrations. nih.gov | Molecular vibrations, conformation, and orientation. nih.gov | Typically 100–4000 cm⁻¹ (Raman shift) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound compounds and assessing their isomeric purity. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in this characterization.

In a typical ¹H NMR spectrum of a this compound ester, distinct signals correspond to protons in different chemical environments. For instance, in a methyl this compound sample, the protons of the terminal methyl group (CH₃) of the long alkyl chain would appear at a characteristic chemical shift, as would the protons on the methylene (B1212753) group (CH₂) adjacent to the carbonyl group of the ester. The large number of methylene groups in the long alkyl chain of this compound typically results in a large, overlapping signal.

¹³C NMR spectroscopy provides complementary information by probing the carbon backbone of the this compound molecule. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the verification of the carbon chain length and the identification of the carbonyl carbon of the ester group.

The isomeric purity of a this compound sample can be determined by the presence of unexpected signals in the NMR spectrum. For example, if a sample of a specific this compound isomer is contaminated with other isomers, additional peaks will be observed, corresponding to the slightly different chemical environments of the atoms in the contaminating isomers. The integration of the signal intensities in ¹H NMR can be used to quantify the relative amounts of different isomers present, thereby providing a measure of the sample's purity. nih.govacs.orgaocs.org

Table 1: Typical ¹H NMR Chemical Shifts for Long-Chain Saturated Fatty Acid Esters

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Terminal CH₃ | 0.88 |

| Bulk (CH₂)n | 1.25 - 1.4 |

| β to C=O | 1.63 |

| α to C=O | 2.30 |

| O-CH₃ (for methyl esters) | 3.67 |

Table 2: Typical ¹³C NMR Chemical Shifts for Long-Chain Saturated Fatty Acids

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Terminal CH₃ | 14.1 |

| Bulk (CH₂)n | 22.7 - 31.9 |

| β to COOH | 24.7 |

| α to COOH | 34.1 |

| COOH | 179.9 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the specific this compound compound.

Thermal Analysis and Thermophysical Characterization

Thermal analysis techniques are crucial for understanding the behavior of this compound compounds as a function of temperature. These methods provide information on phase transitions, thermal stability, and decomposition.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study the thermal properties of behenates, such as melting point, crystallization temperature, and enthalpy of transitions. researchgate.netresearchgate.netnih.gov

The DSC thermogram of a this compound compound will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks corresponding to crystallization upon cooling. For example, glyceryl this compound, a mixture of mono-, di-, and tribehenates, exhibits a characteristic sharp endothermic peak corresponding to its melting point. researchgate.net The temperature at which this peak occurs and the associated enthalpy of fusion are important parameters for its application in various industries. The presence of multiple peaks in a DSC thermogram can indicate the presence of different polymorphic forms or a mixture of components with different melting points.

Table 4: DSC Data for Glyceryl this compound

| Parameter | Value |

|---|---|

| Melting Point | ~70-73 °C |

| Enthalpy of Melting | ~70-75 J/g |

Note: These values can vary depending on the specific composition and crystalline form of the glyceryl this compound. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. chembam.com This technique is used to determine the thermal stability and decomposition profile of this compound compounds.

A TGA curve plots the percentage of weight loss against temperature. For a this compound compound, the TGA curve will show a stable region at lower temperatures, followed by one or more steps of weight loss at higher temperatures, corresponding to the decomposition of the material. The temperature at which significant weight loss begins is an indicator of the thermal stability of the compound. For metal behenates, the final residue after complete decomposition at high temperatures will typically be the corresponding metal oxide, and the percentage of this residue can be used to confirm the stoichiometry of the original salt. For example, the thermal decomposition of zinc stearate, a compound structurally similar to zinc this compound, begins after its melting point, with a main mass loss starting before 400°C. iyte.edu.trecers2023.org A similar decomposition profile would be expected for zinc this compound.

Table 5: TGA Decomposition Data for Related Metal Soaps

| Compound | Onset of Decomposition | Main Mass Loss Region | Residue |

|---|---|---|---|

| Zinc Stearate | >200 °C | ~300-400 °C | ~10% (as ZnO) |

| Calcium Stearate | ~300 °C | >400 °C | ~10% (as CaO) |

Note: This data for metal stearates is provided as a reference for the expected thermal behavior of metal behenates. ecers2023.orgresearchgate.net

Microscopic and Imaging Techniques for Morphological Assessment

Microscopic techniques are indispensable for visualizing the morphology, size, and shape of this compound-based materials, especially in the context of nanomaterials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for the morphological characterization of this compound nanomaterials. researchgate.netcolab.wscd-bioparticles.com

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. wjpls.org For this compound-based nanomaterials, SEM can be used to visualize the shape, size distribution, and surface topography of the particles. For example, SEM analysis of silver this compound particles has shown them to exist as plate-like crystals. researchgate.net

Transmission Electron Microscopy (TEM)

TEM operates by transmitting a beam of electrons through an ultrathin specimen. youtube.comyoutube.com This allows for the visualization of the internal structure of the material. In the characterization of this compound nanoparticles, TEM can provide detailed information on particle size, shape, and morphology. nih.gov For instance, TEM has been used to confirm the spherical shape and size of glyceryl this compound-based solid lipid nanoparticles. nih.gov TEM can also reveal if the nanoparticles are crystalline or amorphous and can be used to identify the presence of a core-shell structure if applicable. youtube.com

The combination of SEM and TEM provides a comprehensive understanding of the morphology of this compound nanomaterials, which is crucial for controlling their properties and performance in various applications.

Table 6: Information Obtained from Electron Microscopy of this compound Nanomaterials

| Technique | Information Provided |

|---|---|

| SEM | Particle shape, size distribution, surface morphology |

| TEM | Particle size, shape, internal structure, crystallinity |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. azooptics.comspectraresearch.com This method is particularly valuable for characterizing the surface morphology of materials containing this compound, such as thin films, coatings, and the crystalline structures within emulsions. spectraresearch.comyoutube.com Unlike electron microscopy, AFM does not require a vacuum environment and needs minimal sample preparation, making it well-suited for analyzing a variety of this compound-containing samples, including delicate polymer and lipid films. youtube.com

The fundamental principle of AFM involves scanning a sharp tip, located at the free end of a cantilever, across a sample surface. youtube.com Forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected from the back of the cantilever onto a position-sensitive photodiode. azooptics.comyoutube.com This process generates a detailed 3D map of the surface topography. azooptics.com

In the context of this compound, AFM can elucidate several key surface characteristics:

Surface Roughness: Quantitative analysis of AFM data yields parameters like the root mean square (RMS) roughness, providing a statistical measure of the surface's texture. mtak.huoxinst.com

Crystalline and Amorphous Phases: AFM can differentiate between ordered crystalline structures and amorphous regions on the surface of this compound-based materials. azooptics.com

Defects and Growth Modes: The technique is effective in identifying surface defects and understanding the nucleation and growth patterns of this compound films. azooptics.com

Morphological Changes: Researchers can use AFM to observe how the surface topography of this compound materials changes in response to variables like temperature or chemical treatment. mtak.hunih.gov

The information derived from AFM is crucial for correlating microscopic surface features with the macroscopic properties and performance of this compound-containing products, such as the texture of cosmetics or the stability of pharmaceutical emulsions. mtak.hu

Table 1: Surface Topography Data from AFM Analysis of this compound Materials

| Parameter Measured | Information Provided | Relevance to this compound Characterization |

|---|---|---|

| 3D Topography Image | Provides a high-resolution, three-dimensional visualization of the sample surface. azooptics.comspectraresearch.com | Visualizes the arrangement of this compound molecules, crystalline structures, and film formation. |

| Surface Roughness (e.g., Sa, Sq, Sdr) | Quantifies the fine-scale texture and variations in height across the surface. mtak.hu | Correlates with properties like friction, wettability, and the feel of personal care products. |

| Grain/Domain Size Analysis | Measures the size and distribution of crystalline grains or domains on the surface. youtube.com | Informs on the crystallization process and the mechanical properties of this compound-based solids. |

| Phase Imaging | Maps variations in material properties like adhesion and viscoelasticity across the surface. youtube.com | Differentiates this compound from other components in a mixture or blend based on mechanical properties. |

Calibration Standards and Reference Materials for this compound Analysis

Accurate quantification and identification of this compound in various matrices rely on the use of high-quality calibration standards and certified reference materials (CRMs). lgcstandards.com These materials are essential for method validation, quality control, and ensuring the traceability of analytical measurements in industries such as pharmaceuticals, food and beverages, and cosmetics. sigmaaldrich.comnist.gov

Reference materials for this compound are typically available as the pure compound (behenic acid) or its esterified form, most commonly methyl this compound, which is often used for analysis by gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com These standards are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, which guarantee their purity, homogeneity, and stability. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Several types of reference materials are utilized for this compound analysis:

Certified Reference Materials (CRMs): These are high-purity substances with a certified value for properties like concentration or purity, accompanied by an uncertainty value. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com They provide traceability to national or international standards. For instance, pharmaceutical secondary standards of behenic acid and methyl this compound offer multi-traceability to primary standards from pharmacopoeias like the USP and EP. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Analytical Standards: These are well-characterized materials used for routine calibration and quality control checks. sigmaaldrich.commolteklifescience.com

Matrix Reference Materials: The National Institute of Standards and Technology (NIST) offers Standard Reference Materials (SRMs) which are natural matrices (e.g., foods, oils) with certified or reference values for their fatty acid composition, including behenic acid. nist.govnih.govresearchgate.net These are primarily used as control materials to validate the accuracy of an entire analytical method. nist.gov

Calibration Mixtures: For GC analysis, multi-component FAME (Fatty Acid Methyl Ester) mixtures are commonly used for calibration. sigmaaldrich.com These mixtures contain a certified concentration of several FAMEs, including methyl this compound, spanning a range of carbon chain lengths. sigmaaldrich.comcpachem.com An example is a mixture according to the European Pharmacopoeia (Ph Eur) that includes methyl this compound at a specific mass fraction. cpachem.com

In addition to pure compounds, materials like silver this compound are used for calibrating instruments such as X-ray diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) equipment, specifically for calibrating the d-spacing. mdpi.com

Table 2: Examples of Calibration Standards and Reference Materials for this compound

| Material Name | Type | Common Application | Certifying Body/Standard |

|---|---|---|---|

| Behenic Acid | Pharmaceutical Secondary Standard, CRM | Quality control in pharmaceutical and food/beverage labs. sigmaaldrich.comsigmaaldrich.com | ISO 17034, ISO/IEC 17025; Traceable to USP, EP, BP. sigmaaldrich.comsigmaaldrich.com |

| Methyl this compound | Pharmaceutical Secondary Standard, CRM | Calibration standard for chromatographic techniques (e.g., GC). sigmaaldrich.comnih.gov | ISO 17034, ISO/IEC 17025; Traceable to USP, EP. sigmaaldrich.com |

| Fatty Acids Mixture (containing Methyl this compound) | Organic CRM | Calibration for Ph Eur method 2.4.22-3. cpachem.com | ISO 17034, ISO 17025, ISO 9001. cpachem.com |

| SRM 3274/3275 (Botanical/Fish Oils) | Matrix SRM | Method validation and quality control for fatty acid analysis in dietary supplements. nih.gov | National Institute of Standards and Technology (NIST). nih.gov |

| Silver this compound | Calibration Material | d-spacing calibration for SAXS/WAXS instruments. mdpi.com | N/A (Used for instrument calibration based on known crystal structure). |

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Behenic Acid (Docosanoic acid) | C22H44O2 |

| Methyl this compound (Methyl docosanoate) | C23H46O2 |

| Silver this compound | C22H43AgO2 |

| Methyl Myristate | C15H30O2 |

| Methyl Palmitate | C17H34O2 |

| Methyl Stearate | C19H38O2 |

| Methyl Arachidate | C21H42O2 |

| Methyl Oleate | C19H36O2 |

| Methyl Eicosenoate | C21H40O2 |

Applications and Functional Properties of Behenate in Material Science and Engineering

Behenate in Functional Coatings and Thin Films

The long hydrocarbon chain of this compound compounds makes them ideal candidates for the formation of ordered molecular layers. This property is particularly valuable in the fabrication of functional coatings and thin films where precise control over surface properties is paramount.

Langmuir-Blodgett Film Formation and Interfacial Behavior

The Langmuir-Blodgett (LB) technique offers a sophisticated method for creating highly ordered, ultra-thin films with molecular-level precision. Behenic acid and its salts, such as cadmium this compound, are classic examples of molecules well-suited for LB film deposition due to their amphiphilic nature. sfu.ca When spread on a water surface (subphase), these molecules self-assemble, with their hydrophilic carboxylate head groups immersed in the water and their long hydrophobic tails oriented towards the air. sfu.ca

By compressing this monolayer on the water surface, the molecules can be forced into a condensed, ordered state, which can then be transferred layer by layer onto a solid substrate. sfu.ca The structure of these deposited films is highly dependent on the deposition conditions, including the type of substrate and the number of layers.

Research using grazing incidence X-ray diffraction has revealed detailed structural information about cadmium this compound LB films. A single monolayer deposited on a hydrophilic substrate typically exhibits a hexagonal structure. nih.govaip.org In contrast, a bilayer deposited on a hydrophobic substrate tends to have a rectangular structure with a herringbone orientation of the acyl chains. nih.govaip.org In multilayer films on a hydrophilic substrate, the initial hexagonal structure of the first layer can be preserved, while subsequent layers adopt the rectangular structure. nih.govaip.org

The molecular arrangement within these films can also be influenced by mixing this compound with other fatty acids. Studies on mixed Langmuir-Blodgett films of cadmium stearate (B1226849) and cadmium this compound have shown that the interplanar spacing changes in a step-shaped manner with the ratio of the two components. This suggests the formation of distinct, ordered microstructures within the mixed film. aip.orgustc.edu.cn The alkyl chains in these mixed systems can stand straight or have a slight tilt from the normal to the substrate. aip.orgustc.edu.cn

The thermal treatment of behenic acid LB films can also induce irreversible changes in their molecular packing and topology. For instance, annealing behenic acid multilayers on SiO2 surfaces can alter the molecular tilt angles within the film. aip.org

Antimicrobial Coating Formulations (Material Aspect)

This compound compounds can be incorporated into antimicrobial coatings, where they contribute to the material properties of the coating. While not typically the primary antimicrobial agent themselves, they can be used as a salt or complex with antimicrobial metal ions, such as silver or zinc.

In such formulations, the this compound moiety can serve multiple functions. The long hydrocarbon tail can enhance the hydrophobicity of the coating, which can help to repel water and potentially reduce the adhesion of microbes to the surface. Furthermore, the this compound can act as a carrier for the antimicrobial metal ions, influencing their release and availability.

For instance, silver this compound has been investigated as a component in antimicrobial compositions. google.com Silver ions are well-known for their broad-spectrum antimicrobial activity, which stems from their ability to bind to and disrupt essential cellular components of microorganisms. google.com The use of silver this compound allows for the incorporation of silver into a coating matrix.

Similarly, zinc compounds are recognized for their antimicrobial properties. researchgate.netyoutube.comproceedings-szmc.org.pkgoogle.com Zinc ions can interfere with microbial cell function, leading to inhibition of growth or cell death. youtube.comproceedings-szmc.org.pk Zinc this compound can be used to introduce zinc into a polymer or coating formulation. The this compound part of the compound can aid in the dispersion and compatibility of the zinc within the coating material. The antimicrobial efficacy of such coatings is often dependent on the release of the active metal ion.

Role of this compound in Advanced Lubricant Systems

The long, saturated hydrocarbon chain of this compound derivatives makes them effective boundary lubricants and rheology modifiers in advanced lubricant systems. Glyceryl this compound, in particular, is utilized for its ability to reduce friction and wear between moving surfaces.

Interaction with Surfactants and Emulsifiers in Non-Biological Systems

In lubricant formulations, behenates can interact with other components, such as surfactants and emulsifiers, to achieve desired performance characteristics. For example, glyceryl this compound can be used in conjunction with non-ionic surfactants like polyethylene glycol this compound. researchgate.netnih.gov

Studies have shown that the addition of a surfactant to glyceryl this compound does not necessarily impair its performance as a lubricant. researchgate.net In some cases, the combination can be beneficial. For instance, in a hot-melt coating process, a composite lubricant consisting of glyceryl this compound and polyethylene glycol this compound can lead to a homogeneous distribution of the lipidic excipient on the surface of particles, even at high surfactant concentrations. researchgate.net This is crucial for ensuring consistent lubrication throughout the system.

Friction Modification and Rheological Properties

This compound compounds, particularly glyceryl this compound, are effective friction modifiers, especially under boundary lubrication conditions where direct metal-to-metal contact is more likely. pharmaexcipients.comphexcom.com They form a thin, protective film on the surfaces of moving parts, which helps to reduce the coefficient of friction and prevent wear.

The rheological properties of a lubricant, such as its viscosity and flow behavior, are critical to its performance. The addition of behenates can significantly influence these properties. The long, linear hydrocarbon chains of this compound molecules can increase the viscosity of the lubricant, which can be beneficial in maintaining a stable lubricating film at high temperatures and pressures.

This compound-Derived Phase Change Materials for Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, typically between solid and liquid states. mdpi.comresearchgate.net This property makes them highly attractive for thermal energy storage applications. Fatty acid esters, including those derived from behenic acid, are a promising class of organic PCMs due to their high latent heat of fusion, chemical stability, and low toxicity. mdpi.comresearchgate.net

This compound esters are synthesized through the esterification of behenic acid with an alcohol. The length of the alcohol chain can be varied to tune the melting temperature and other thermal properties of the resulting ester. Research has shown that esters of behenic acid exhibit phase change temperatures in a range suitable for various thermal energy storage applications, such as in buildings. mdpi.comktu.edu.tr

A key performance metric for PCMs is their enthalpy of fusion, which is the amount of energy absorbed during melting. This compound esters have been shown to possess high enthalpies of fusion, making them efficient at storing thermal energy. mdpi.comresearchgate.net The thermal conductivity of PCMs is another important factor, as it governs the rate at which heat can be charged and discharged. jmaterenvironsci.comsemanticscholar.org While organic PCMs generally have low thermal conductivity, this can be enhanced through the incorporation of high-conductivity fillers.

Below is a data table summarizing the thermal properties of a this compound-derived ester compared to other fatty acid esters.

| Ester | Melting Onset Temperature (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|

| Pentyl Myristate | 15.4 | 183.3 |

| Pentyl Palmitate | 27.5 | 191.1 |

| Pentyl Stearate | 32.8 | 197.8 |

| Pentyl this compound | 47.8 | 210.5 |

Data sourced from Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures. mdpi.comresearchgate.net

Design and Performance of Behenic Acid Microcapsules

Behenic acid, a long-chain saturated fatty acid, has been identified as a promising phase change material (PCM) for medium-temperature thermal energy storage. researchgate.netulakbim.gov.tr To overcome issues such as leakage during its phase transition from solid to liquid, behenic acid is frequently encapsulated within a stable polymeric shell, creating behenic acid microcapsules. The design of these microcapsules is a critical factor in determining their performance and suitability for various applications.

The most common method for synthesizing behenic acid microcapsules is emulsion polymerization. researchgate.net In this process, behenic acid, which forms the core of the microcapsule, is emulsified in a continuous phase (typically water). A monomer is then introduced, which polymerizes at the oil-water interface to form a solid shell around the behenic acid droplets. Polymethyl methacrylate (B99206) (PMMA) is a widely used shell material due to its good thermal and chemical stability. researchgate.net To further tailor the properties of the microcapsules, copolymers of PMMA with other monomers, such as 2-hydroxyethyl acrylate (HEA), 2-hydroxyethylmethyl acrylate (HEMA), and glycidyl methacrylate (GMA), have been investigated as shell materials. researchgate.net

The performance of behenic acid microcapsules is characterized by their morphology, thermal properties, and stability. Research has shown that these microcapsules typically have a uniform spherical geometry with sizes under 500 nm. researchgate.net The shell effectively contains the behenic acid core, preventing leakage when it melts.

Performance Characteristics of Behenic Acid Microcapsules

| Property | Value | Significance |

|---|---|---|

| Core Material | Behenic Acid (BA) | Provides latent heat storage capacity. |

| Shell Material | PMMA and its copolymers (e.g., with HEA, HEMA, GMA) | Ensures structural integrity and prevents leakage of the core material. researchgate.net |

| Synthesis Method | Emulsion Polymerization | Allows for the formation of uniform, small-scale microcapsules. researchgate.net |

| Morphology | Spherical | Provides a high surface area-to-volume ratio for efficient heat transfer. |

| Particle Size | Under 500 nm | Facilitates incorporation into various matrices and systems. researchgate.net |

| Melting Temperature Range | 65°C - 85°C | Suitable for medium-temperature thermal energy storage applications. researchgate.net |

| Latent Heat Capacity | Up to 58 J/g | Determines the amount of thermal energy that can be stored and released. researchgate.net |

Thermal Regulation in Electronics and Industrial Systems

The unique thermal properties of behenic acid microcapsules make them highly suitable for thermal regulation in a variety of applications, including electronics and industrial systems. researchgate.netulakbim.gov.tr As electronic devices become smaller and more powerful, managing the heat they generate is a critical challenge. Behenic acid microcapsules, when integrated into thermal management systems, can absorb excess heat during their melting phase, thereby preventing the temperature of the electronic components from rising excessively. When the device cools, the microcapsules solidify and release the stored heat. This passive thermal management approach can improve the performance and reliability of electronic devices.

Pharmaceutical Excipient Functionality (Material Science Perspective)

This compound as a Lipid Excipient in Drug Delivery Formulations

From a material science perspective, this compound-containing compounds, particularly glyceryl this compound, are versatile lipid excipients used in the formulation of various drug delivery systems. Glyceryl this compound is a mixture of mono-, di-, and triglycerides of behenic acid. It is valued for its solid, lipidic nature, which allows it to function as a matrix-forming agent, a lubricant in tablet and capsule manufacturing, and a coating agent.

In the context of drug delivery, glyceryl this compound is a key component in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These are colloidal drug carrier systems where a solid lipid matrix encapsulates a drug. The solid nature of the glyceryl this compound matrix at body temperature provides a stable environment for the encapsulated drug, protecting it from degradation and enabling controlled release. Studies have shown that the use of glyceryl this compound in SLNs can lead to higher drug entrapment efficiency and a more sustained release profile compared to other lipids like glyceryl stearate.

Stability and Controlled Release Mechanisms in Non-Biological Models

The stability and controlled release of drugs from this compound-based formulations are governed by the material properties of the lipid matrix. In non-biological models, such as in vitro dissolution studies, the release of a drug from a glyceryl this compound matrix tablet is primarily controlled by diffusion. ijpsonline.com The process involves the penetration of the aqueous dissolution medium into the porous lipid matrix, dissolution of the drug, and subsequent diffusion of the dissolved drug out of the matrix through a network of pores and channels. ijpsonline.com

The rate of drug release is influenced by several formulation variables, as detailed in the table below. The interplay of these factors allows for the precise tuning of the drug release profile to achieve a desired therapeutic effect. The physical stability of the glyceryl this compound matrix is also a critical factor. While lipid excipients can exhibit polymorphism, which could potentially alter drug release profiles upon storage, studies have indicated that drug release variations from glyceryl this compound tablets are not primarily due to polymorphic changes in the lipid matrix. ijpsonline.com

Influence of Formulation Variables on Drug Release from Glyceryl this compound Matrices

| Formulation Variable | Effect on Drug Release Rate | Mechanism |

|---|---|---|

| Concentration of Glyceryl this compound | Higher concentration generally leads to slower release. | Increases the tortuosity of the diffusion path for the drug. |

| Drug Solubility | Higher drug solubility can lead to faster initial release. | Faster dissolution of the drug within the matrix. |

| Type of Diluent (Pore-forming agent) | Water-soluble diluents (e.g., lactose) lead to faster release than insoluble diluents (e.g., dibasic calcium phosphate). ijpsonline.com | Water-soluble diluents dissolve and create more channels for drug diffusion. ijpsonline.com |

| Tablet Compression Force | Higher compression force can lead to slower release. | Reduces the porosity of the matrix, hindering water penetration and drug diffusion. |

Catalytic Applications of this compound-Containing Compounds

Silver this compound in Catalytic Processes

Silver this compound, the silver salt of behenic acid, is primarily recognized in material science for its well-ordered lamellar crystal structure. wikipedia.org This has led to its widespread use as a calibration standard for low-angle X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) techniques. wikipedia.org

While silver this compound itself is not typically employed as a direct catalyst in organic reactions, it serves as a valuable precursor for the synthesis of catalytically active silver nanoparticles. The thermal decomposition of silver this compound can be controlled to produce silver nanoparticles with specific sizes and properties. These silver nanoparticles are known to be effective catalysts for a variety of organic transformations, including oxidation and cycloaddition reactions. Therefore, the role of silver this compound in catalysis is primarily that of a stable, solid-state source for the generation of catalytically active silver nanostructures. Silver(I) salts, in a broader context, are known to act as versatile catalysts in a range of organic transformations by activating π-systems. magtech.com.cn

Industrial and Technological Applications (General)

This compound and its derivatives are leveraged in a variety of industrial and technological settings due to their specific physicochemical properties, which are derived from the long C22 carbon chain of behenic acid. These applications primarily capitalize on their surface-active characteristics.

Anti-Foaming Agents in Chemical Processes

Behenates, particularly metallic soaps like calcium this compound, function as effective anti-foaming agents (or defoamers) in various industrial chemical processes. Foam can pose significant problems in manufacturing, causing inefficiencies in container filling, defects on surface coatings, and hindrance to process speed. specialchem.com Anti-foaming agents are chemical additives designed to reduce and hinder the formation of foam. specialchem.com

The efficacy of a this compound-based anti-foaming agent is rooted in its chemical structure and physical properties. Generally, an effective defoamer must be insoluble in the foaming medium and possess surface-active properties. appliedmaterialsolutions.com The long, hydrophobic hydrocarbon tail of the this compound molecule contributes to its insolubility in aqueous systems.

Mechanism of Action

The anti-foaming mechanism of metallic behenates involves the disruption of the stabilized foam lamella (the bubble wall). This process can be described by several key actions:

Entering and Spreading : The this compound particles, dispersed in a carrier oil, enter the bubble wall. For this to occur, the agent must have a lower surface tension than the foaming liquid, allowing it to spread across the bubble's surface. ywlchemical.com

Film Bridging : Once spread, the insoluble this compound particles act as a bridge across the thin film of the bubble wall. This bridge is unstable and creates a point of weakness. appliedmaterialsolutions.com

Rupture of the Lamella : The presence of the solid, hydrophobic this compound particle within the bubble film disrupts the elasticity and cohesive forces of the surfactants that stabilize the foam. This destabilization leads to rapid thinning and eventual rupture of the bubble wall. ywlchemical.comnih.gov

Research on calcium soaps, such as calcium oleate, elucidates a dual mechanism: the incorporation of the soap molecules into the surfactant monolayers decreases the stability of the thin film, while solid soap particles can physically bridge and rupture the films. nih.gov This principle is applicable to calcium this compound, which is noted for its use as a defoamer in processes like industrial fermentation. google.com

The table below summarizes typical properties of a metallic soap-based defoamer emulsion, analogous to those formulated with calcium this compound.

| Property | Typical Value / Description | Function |

| Active Component | Metallic Soap (e.g., Calcium this compound) | Primary defoaming substance |

| Appearance | White, milk-like emulsion | Carrier for the active component |

| Solid Content (%) | 30 - 60% | Indicates concentration of active matter |

| pH (at 20°C) | 6.0 - 8.0 | Ensures compatibility with the process medium |

| Viscosity (at 20°C) | < 700 mPa.s | Low viscosity allows for rapid dispersion |

| Primary Mechanism | Film Bridging / Lamella Destabilization | Causes bubble collapse |

Dispersing and Emulsion Stabilizing Agents in Industrial Formulations

This compound compounds, including both esters like glyceryl this compound and metallic soaps, are widely used as dispersing and emulsion stabilizing agents in diverse industrial formulations ranging from plastics and coatings to cosmetics. nbinno.commdpi.com

Dispersing Agents